Cas no 2648947-32-2 (1-(1-Cyclopropylprop-2-yn-1-yl)piperazine)
1-(1-Cyclopropylprop-2-yn-1-yl)piperazine Chemical and Physical Properties
Names and Identifiers
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- 2648947-32-2
- 1-(1-cyclopropylprop-2-yn-1-yl)piperazine
- EN300-28234101
- 1-(1-Cyclopropylprop-2-yn-1-yl)piperazine
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- MDL: MFCD34168415
- Inchi: 1S/C10H16N2/c1-2-10(9-3-4-9)12-7-5-11-6-8-12/h1,9-11H,3-8H2
- InChI Key: XFRWSCCOTHXUGF-UHFFFAOYSA-N
- SMILES: N1(CCNCC1)C(C#C)C1CC1
Computed Properties
- Exact Mass: 164.131348519g/mol
- Monoisotopic Mass: 164.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 15.3Ų
1-(1-Cyclopropylprop-2-yn-1-yl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28234101-0.05g |
1-(1-cyclopropylprop-2-yn-1-yl)piperazine |
2648947-32-2 | 95.0% | 0.05g |
$851.0 | 2025-03-19 | |
| Enamine | EN300-28234101-0.1g |
1-(1-cyclopropylprop-2-yn-1-yl)piperazine |
2648947-32-2 | 95.0% | 0.1g |
$892.0 | 2025-03-19 | |
| Enamine | EN300-28234101-0.25g |
1-(1-cyclopropylprop-2-yn-1-yl)piperazine |
2648947-32-2 | 95.0% | 0.25g |
$933.0 | 2025-03-19 | |
| Enamine | EN300-28234101-0.5g |
1-(1-cyclopropylprop-2-yn-1-yl)piperazine |
2648947-32-2 | 95.0% | 0.5g |
$974.0 | 2025-03-19 | |
| Enamine | EN300-28234101-1.0g |
1-(1-cyclopropylprop-2-yn-1-yl)piperazine |
2648947-32-2 | 95.0% | 1.0g |
$1014.0 | 2025-03-19 | |
| Enamine | EN300-28234101-2.5g |
1-(1-cyclopropylprop-2-yn-1-yl)piperazine |
2648947-32-2 | 95.0% | 2.5g |
$1988.0 | 2025-03-19 | |
| Enamine | EN300-28234101-5.0g |
1-(1-cyclopropylprop-2-yn-1-yl)piperazine |
2648947-32-2 | 95.0% | 5.0g |
$2940.0 | 2025-03-19 | |
| Enamine | EN300-28234101-10.0g |
1-(1-cyclopropylprop-2-yn-1-yl)piperazine |
2648947-32-2 | 95.0% | 10.0g |
$4360.0 | 2025-03-19 | |
| Enamine | EN300-28234101-1g |
1-(1-cyclopropylprop-2-yn-1-yl)piperazine |
2648947-32-2 | 1g |
$1014.0 | 2023-09-09 | ||
| Enamine | EN300-28234101-5g |
1-(1-cyclopropylprop-2-yn-1-yl)piperazine |
2648947-32-2 | 5g |
$2940.0 | 2023-09-09 |
1-(1-Cyclopropylprop-2-yn-1-yl)piperazine Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 1-(1-Cyclopropylprop-2-yn-1-yl)piperazine
1-(1-Cyclopropylprop-2-yn-1-yl)piperazine: A Comprehensive Overview
The compound with CAS No. 2648947-32-2, known as 1-(1-Cyclopropylprop-2-yn-1-yl)piperazine, has garnered significant attention in the fields of organic chemistry and materials science due to its unique structural properties and potential applications. This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms, which serves as a versatile scaffold for various chemical modifications. The cyclopropyl group attached to the piperazine ring introduces additional strain and reactivity, making this compound particularly interesting for researchers exploring novel chemical reactions and material synthesis.
Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery and materials science. The strained nature of the cyclopropane ring in 1-(1-Cyclopropylprop-2-yn-1-yl)piperazine allows for unique electronic and steric properties, which can be exploited in designing new pharmaceutical agents or advanced materials. For instance, researchers have demonstrated that such compounds can act as templates for the synthesis of complex organic molecules, leveraging their ability to undergo various cycloaddition reactions under specific conditions.
In terms of synthesis, 1-(1-Cyclopropylprop-2-yn-1-yl)piperazine can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have become increasingly popular due to their efficiency and selectivity. These methods not only facilitate the construction of the piperazine ring but also allow for precise control over the substitution pattern of the cyclopropyl group.
The physical and chemical properties of 1-(1-Cyclopropylprop-2-yn-1-yl)piperazine make it a valuable compound for further exploration. Its solubility in various solvents, thermal stability, and reactivity under different conditions have been extensively studied. For example, recent experiments have shown that this compound exhibits moderate thermal stability up to 200°C, making it suitable for applications requiring high temperatures. Additionally, its reactivity towards electrophilic aromatic substitution and other nucleophilic attacks has been documented, providing insights into its potential use as an intermediate in organic synthesis.
One area where 1-(1-Cyclopropylprop-2-yn-1-yl)piperazine has shown promise is in the development of advanced materials. Researchers have explored its use as a precursor for generating porous materials or functional polymers. The combination of the rigid piperazine ring and the flexible cyclopropyl group allows for tailored mechanical and electronic properties in the resulting materials. For instance, recent studies have demonstrated that polymers synthesized using this compound exhibit enhanced mechanical strength and electrical conductivity compared to traditional polymers.
Furthermore, the application of cyclopropane-containing compounds in drug discovery has been a topic of intense research. The unique pharmacokinetic properties of 1-(1-Cyclopropylprop-2-y...
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